Ciclactate
Description
Historical Context and Initial Academic Characterization of Ciclactate
The academic exploration of compounds featuring the 3,3,5-trimethylcyclohexyl group dates back several decades. A notable early instance can be found in a 1972 patent detailing the synthesis of a series of 2-hydroxy-3-((3,3,5-trimethylcyclohexyl)-alkyl)-1,4-naphthoquinones. While this research did not focus on this compound itself, it established a precedent for investigating the biological activities of molecules containing the 3,3,5-trimethylcyclohexyl moiety, with the stated application for the patented compounds being their antimalarial properties.
The initial characterization of this compound has primarily been cataloged in chemical databases, which provide its fundamental physicochemical properties. These databases serve as the primary source of information for researchers initiating studies on this compound.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | 3,3,5-Trimethylcyclohexyl lactate (B86563) |
| Synonyms | This compound, BS 7385 |
| CAS Number | 15145-14-9 |
| Molecular Formula | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol |
| Appearance | Solid powder |
This table contains data sourced from chemical supplier and database entries.
Rationale for In-depth Academic Investigation of this compound's Biological Roles
The academic inquiry into the biological roles of this compound is driven by several converging lines of scientific reasoning, stemming from the known functions of its constituent parts and the broader interest in lactate esters.
The Significance of Lactate in Metabolism and Signaling: Lactic acid is a central molecule in cellular metabolism, long recognized for its role in anaerobic glycolysis. More recent research has unveiled its function as a signaling molecule that can influence a variety of cellular processes, including immune responses and intercellular communication. pnas.org The esterification of lactic acid to form compounds like this compound raises questions about how this modification might alter its bioavailability, cellular uptake, and subsequent biological activity.
The Role of Alkyl Lactates as "Green Solvents" and Precursors: There is a growing body of research into the synthesis and application of various alkyl lactates, such as ethyl lactate and butyl lactate. mdpi.com These compounds are recognized as "green solvents" due to their biodegradability and low toxicity. mdpi.com They are also key intermediates in the synthesis of polylactic acid (PLA), a biodegradable plastic, contributing to the development of a circular economy for bioplastics. researchgate.netacs.org Investigating a wider range of lactate esters, including this compound, could lead to the discovery of novel properties and applications in this domain.
The Influence of the 3,3,5-Trimethylcyclohexyl Group: The bulky and lipophilic nature of the 3,3,5-trimethylcyclohexyl group is expected to confer distinct properties to the this compound molecule compared to simpler, linear alkyl lactates. This chemical feature could influence its solubility, membrane permeability, and interaction with enzymes and receptors. The historical investigation of related compounds for antimalarial activity suggests that this moiety may be a determinant of specific biological effects.
The table below outlines the primary research drivers for the investigation of this compound.
| Research Driver | Rationale |
| Metabolic and Signaling Potential | To determine if this compound can act as a precursor to lactic acid or has its own distinct signaling properties within cells. |
| Novel Applications | To explore its potential as a green solvent, a monomer for novel polymers, or as a bioactive agent, similar to other lactate esters. |
| Structure-Activity Relationship | To understand how the 3,3,5-trimethylcyclohexyl group influences the physicochemical and biological properties of the lactate molecule. |
While direct and extensive research on the biological roles of this compound remains limited, the foundational knowledge of its components provides a strong rationale for its continued academic investigation. Future studies are necessary to fully elucidate the unique contributions of this compound to the field of biochemical research.
Limited Scientific Data Available for this compound's Biochemical Profile
Comprehensive searches for the chemical compound this compound, also known by its systematic name 3,3,5-Trimethylcyclohexyl lactate, have revealed a significant lack of publicly available scientific literature detailing its specific biochemical actions and mechanisms. While the compound is listed in various chemical databases and patents, in-depth research on its molecular interactions and effects on enzymatic activities appears to be unpublished or not widely disseminated.
Consequently, the specific details required to elaborate on the mechanistic pathways, engagement with cellular processes, molecular targets, and enzymatic modulation of this compound are not available in the public domain. Further research and publication of experimental findings would be necessary to construct a detailed and accurate scientific article on the biochemical actions of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOJNGMYPRTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864563 | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-14-9 | |
| Record name | Ciclactate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICLACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ciclactate S Interplay with Central Metabolic Pathways
Role of Ciclactate in Citrate Metabolism Homeostasis
The homeostatic regulation of citrate is crucial for cellular function, balancing its roles in energy production and as a precursor for biosynthesis. However, there is currently no scientific literature available that describes the role of this compound in maintaining citrate metabolism homeostasis.
This compound's Influence on the Mitochondrial Citrate Carrier (SLC25A1/CIC) System
The mitochondrial citrate carrier, SLC25A1 (also known as CIC), is a key transporter that facilitates the efflux of citrate from the mitochondrial matrix to the cytosol. This process is fundamental for providing acetyl-CoA for fatty acid and cholesterol synthesis. Research on various molecules has identified both inhibitors and activators of this carrier system. However, no studies have been published to date that investigate or establish a relationship between this compound and the SLC25A1/CIC system.
Dynamics of Cytosolic and Mitochondrial Citrate Flux Regulation by this compound
The balance between cytosolic and mitochondrial citrate concentrations is tightly regulated and influences major metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. The mechanisms of this regulation involve various allosteric effectors and transport proteins. At present, there is no available research to suggest that this compound plays a role in regulating the flux of citrate between these cellular compartments.
This compound's Contribution to Cellular Energy Production Pathways
Cellular energy, primarily in the form of ATP, is generated through a series of interconnected metabolic pathways, including the TCA cycle and the electron transport chain. The potential contribution of this compound to these pathways remains uninvestigated.
Modulation of Tricarboxylic Acid (TCA) Cycle Intermediates by this compound
The TCA cycle is a central hub of cellular metabolism, oxidizing acetyl-CoA to generate reducing equivalents for ATP synthesis. The concentrations of its intermediates are critical for the cycle's proper functioning and for providing precursors for various biosynthetic pathways. There are no current research findings that detail any modulatory effects of this compound on the levels of TCA cycle intermediates.
Linkages between this compound and Electron Transport Chain Regulation
The electron transport chain utilizes the reducing equivalents generated from the TCA cycle to create a proton gradient that drives ATP synthesis. The regulation of this process is complex and responsive to the cell's energy status. As of now, no scientific evidence links this compound to the regulation of the electron transport chain.
Advanced Analytical Approaches for Ciclactate Research
Chromatographic and Spectrometric Techniques for Ciclactate Quantification and Identification in Complex Biological Matrices
No published methods detailing the use of chromatographic and spectrometric techniques for the quantification and identification of this compound in any biological matrix were found.
Development of High-Resolution Mass Spectrometry Methods for this compound Metabolomics
There is no information available on the application of high-resolution mass spectrometry for the study of this compound metabolomics.
Application of Nuclear Magnetic Resonance Spectroscopy for this compound Structural and Interaction Analysis
No literature exists describing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation or interaction analysis of this compound.
Bioanalytical Method Validation for this compound Research Studies
Without any developed bioanalytical methods for this compound, there are no corresponding validation studies to report.
In Vitro and Cell-Based Assay Development for this compound Activity Profiling
There is no information in the public domain regarding the development of in vitro or cell-based assays to profile the biological activity of this compound.
Computational and Systems Biology Approaches in Ciclactate Studies
In Silico Modeling of Ciclactate's Metabolic Fluxes
In silico modeling of metabolic fluxes provides a quantitative framework for understanding how a compound is processed and distributed throughout a cell's metabolic network. nih.govbuckleylab.eu Techniques such as Flux Balance Analysis (FBA) are used to predict the flow of metabolites through various pathways based on a genome-scale metabolic model. nih.govresearchgate.net These models consist of a comprehensive set of metabolic reactions and the genes that encode the enzymes involved.
By simulating the introduction of this compound into such a model, researchers can predict its primary conversion routes, its impact on central carbon metabolism, and its potential to be channeled into different biosynthetic or energy-producing pathways. The analysis can identify key enzymes and reaction points that are critical for this compound metabolism. For instance, a simulation could map the flux from this compound through pathways like gluconeogenesis or the tricarboxylic acid (TCA) cycle, quantifying the distribution of carbon atoms from this compound to other essential metabolites.
These models can identify "switching" nodes where the presence of this compound might cause a significant re-routing of metabolic traffic. peercommunityjournal.org Such analyses are crucial for metabolic engineering efforts and for understanding the compound's systemic effects. nih.govresearchgate.net
Below is a table representing hypothetical results from an FBA simulation, illustrating the predicted distribution of metabolic flux from this compound into key downstream metabolic pathways under different cellular conditions.
| Metabolic Pathway | Flux Rate (mmol/gDW/hr) - Condition A (Normoxia) | Flux Rate (mmol/gDW/hr) - Condition B (Hypoxia) | Key Enzymes Involved |
|---|---|---|---|
| Conversion to Pyruvate | 15.2 | 25.8 | Lactate (B86563) Dehydrogenase (LDH) Isomers |
| Tricarboxylic Acid (TCA) Cycle | 12.5 | 5.3 | Pyruvate Dehydrogenase, Citrate Synthase |
| Gluconeogenesis | 2.7 | 0.5 | Pyruvate Carboxylase, PEPCK |
| Amino Acid Synthesis (via Pyruvate) | 1.8 | 3.1 | Alanine Transaminase |
Bioinformatics Analysis of this compound-Associated Gene Expression and Protein Networks
Bioinformatics provides the tools to analyze large-scale datasets, such as those from genomics and proteomics, to understand how a compound like this compound affects cellular function at a systemic level. nih.govnih.gov By treating cells with this compound and measuring the resulting changes in gene expression (transcriptomics), researchers can identify which genes are activated or suppressed. frontiersin.org This is often accomplished using techniques like microarray analysis or RNA sequencing.
Studies on the related compound lactate have shown that it can modulate the expression of genes involved in critical cellular processes. For example, lactate treatment in mesenchymal stem cells has been found to up-regulate genes like interleukin-6 and hypoxia-inducible factor-1alpha, while down-regulating genes associated with oxidative stress response. nih.gov Such analyses reveal the genetic and signaling pathways that are responsive to the compound. plos.orgmdpi.com
Once differentially expressed genes are identified, they can be mapped onto Protein-Protein Interaction (PPI) networks. nih.govnih.gov These networks are computational models that represent the complex web of interactions between proteins in a cell. ou.nlucsf.edu By analyzing the position and connectivity of proteins whose expression is altered by this compound, scientists can identify key "hub" proteins and functional modules that are significantly impacted, providing mechanistic insights into the compound's mode of action. nih.gov
The following tables summarize potential findings from such a bioinformatics analysis. Table 2 shows a list of genes whose expression is hypothetically altered by this compound, based on findings for similar metabolites. Table 3 illustrates a simplified PPI network analysis, highlighting key proteins and their functions.
| Gene Symbol | Gene Name | Fold Change | Associated Biological Process |
|---|---|---|---|
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | +2.1 | Response to Hypoxia, Angiogenesis |
| IL6 | Interleukin 6 | +4.1 | Inflammatory Response, Cell Proliferation |
| HSP70 | Heat Shock Protein 70 | +2.4 | Protein Folding, Stress Response |
| BAX | BCL2 Associated X, Apoptosis Regulator | -2.5 | Apoptosis, Cell Cycle Arrest |
| SOD2 | Superoxide Dismutase 2 | -3.1 | Oxidative Stress Reduction |
| Hub Protein | Number of Interactions (Connectivity) | Known Function | Predicted Impact of this compound |
|---|---|---|---|
| HIF1A | 125 | Master regulator of cellular response to low oxygen. | Activation of hypoxic signaling pathways. |
| STAT3 | 98 | Signal transducer and transcription activator. | Modulation of inflammatory and growth pathways. |
| c-Myc | 85 | Regulator of cell cycle and proliferation. | Alteration of cellular growth dynamics. |
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com In the context of this compound, MD simulations can provide an atom-level view of how the compound interacts with specific biological targets, such as enzymes or receptor proteins. mdpi.com These simulations can predict the preferred binding pose of this compound within a protein's active site, identify the key amino acid residues involved in the interaction, and calculate the binding free energy, which is an indicator of binding affinity. nih.govresearchgate.net
The process begins with a three-dimensional model of the target protein, often obtained from X-ray crystallography or predicted using AI tools. plos.org this compound is then placed near the protein's binding site in a simulated aqueous environment. The simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements over nanoseconds or even microseconds. biorxiv.org
By analyzing the simulation trajectory, researchers can observe conformational changes in both the this compound molecule and the protein upon binding. nih.govfrontiersin.org This information is invaluable for understanding the mechanism of action and for designing more potent or specific molecules. The binding energy can be broken down into its constituent parts—such as electrostatic and van der Waals interactions—to understand the driving forces behind the binding event. nih.gov
The table below presents a hypothetical summary of results from an MD simulation of this compound binding to a target enzyme, detailing the calculated interaction energies.
| Energy Component | Calculated Value (kcal/mol) | Description |
|---|---|---|
| Van der Waals Energy | -5.8 | Energy from short-range attractive and repulsive forces. |
| Electrostatic Energy | -8.2 | Energy from the interaction of charged and polar groups. |
| Polar Solvation Energy | +7.5 | Energy cost of desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -1.9 | Energy gain from burying non-polar surfaces. |
| Total Binding Free Energy (ΔG) | -8.4 | Overall predicted binding affinity. |
Experimental Models and Methodologies in Ciclactate Research
Establishment and Utilization of In Vitro Cell Culture Models for Ciclactate Investigation
The investigation of this compound in controlled laboratory settings predominantly utilizes in vitro cell culture models. These models allow for the study of cellular responses and metabolic pathways in isolation, providing insights into the compound's behavior at a cellular level.
One notable application involves the use of C2C12 myotube cultures, a well-established model for studying exercise metabolism. In these studies, C2C12 muscle cells are electrically stimulated to mimic exercise, and the volatile organic compounds (VOCs) released into the headspace are analyzed. Research has identified this compound (as 3,6-Dimethyl-1,4-dioxane-2,5-dione) as one of the VOCs released from these stimulated myotubes researchgate.net. This finding suggests a potential role for this compound in the metabolic processes associated with muscle activity. The use of such models is crucial for understanding the production and release of specific metabolites during physiological processes without the complexities of a whole organism researchgate.net.
Table 1: Example of an In Vitro Model Used in this compound Research
| Model Component | Description | Purpose in this compound Research | Reference |
|---|---|---|---|
| Cell Line | C2C12 Myotubes (differentiated mouse myoblasts) | Represents a model for skeletal muscle fibers. | researchgate.net |
| Experimental Setup | Electrical Pulse Stimulation (EPS) of cultured myotubes | To simulate the metabolic activity of exercise in vitro. | researchgate.net |
| Analytical Method | Headspace Volatile Organic Compound (VOC) Analysis | To detect and quantify volatile compounds released by the cells. | researchgate.net |
| Key Finding | this compound was identified as a VOC in the headspace of stimulated cells. | Suggests this compound may be a biomarker or byproduct of exercise metabolism at the cellular level. | researchgate.net |
Application of Ex Vivo Organ and Tissue Perfusion Models in this compound Studies
Ex vivo organ and tissue perfusion systems are sophisticated models that maintain the viability and function of whole organs or tissues outside of the body for a period of time. These platforms are ideal for studying organ-specific metabolism, drug interactions, and physiological responses in a controlled environment that bridges the gap between in vitro and in vivo research frontiersin.orgfrontierspartnerships.orgxvivogroup.com. Common applications include the preservation and assessment of donor organs for transplantation nih.govnih.govmdpi.com.
Despite the utility of these models, a thorough review of existing scientific literature indicates a lack of studies that have specifically applied ex vivo organ and tissue perfusion models to investigate the metabolism or biological effects of the compound this compound. While the metabolite lactate (B86563) is frequently measured in the perfusate as a key marker of organ viability and metabolic status during perfusion, the specific investigation of this compound (lactide) in these systems has not been documented nih.govmdpi.com.
Development and Characterization of Non-Human In Vivo Models for this compound Research
However, there is a notable absence of published research detailing the development or use of non-human in vivo models for the specific purpose of characterizing the biological effects of the this compound monomer. Scientific investigations using animal models have almost exclusively focused on the biocompatibility, degradation, and tissue response to the polymer, polylactic acid (PLA), which is derived from this compound nih.govoup.comresearchgate.net. Direct administration or study of the this compound compound itself in animal models to determine its metabolic fate, efficacy, or safety profile is not described in the available literature.
Emerging Research Directions and Future Perspectives on Ciclactate
Identification of Novel Ciclactate-Mediated Biochemical Functions and Pathways
Currently, there is no scientific literature available that identifies or describes any specific biochemical functions or metabolic pathways directly mediated by this compound. Research that is fundamental to understanding a compound's role in biology, such as its interaction with enzymes, its participation in cellular signaling, or its contribution to metabolic fluxes, has not been published for this compound. Therefore, no data can be presented on novel biochemical functions or pathways associated with this compound.
Exploration of this compound's Potential as a Metabolic Probe in Research
The utility of a compound as a metabolic probe hinges on its known interactions with specific enzymes or transport systems, allowing researchers to track or perturb metabolic pathways. Given the absence of foundational research into the biochemical behavior of this compound, its potential as a metabolic probe remains entirely unexplored. There are no studies to suggest its utility in investigating metabolic networks or cellular bioenergetics.
Unaddressed Research Gaps and Challenges in this compound Biology
The primary and most significant research gap concerning this compound is the complete lack of foundational scientific investigation into its biological effects. The challenges in understanding this compound biology are, therefore, fundamental and substantial. Before any specific research gaps can be addressed, the following initial hurdles must be overcome:
Basic Characterization: The fundamental biochemical properties of this compound, including its stability, solubility, and reactivity under physiological conditions, need to be established.
Cellular Uptake and Metabolism: It is unknown if and how this compound is transported into cells and whether it is metabolized by cellular enzymes.
Biological Activity Screening: Systematic screening of this compound in various biological assays is required to identify any potential physiological or pathological effects.
Without this foundational knowledge, it is impossible to formulate specific, high-level research questions or to identify nuanced gaps in the understanding of this compound's role in biology. The entire field of this compound biology can be considered an unaddressed research gap.
Q & A
Basic Research Questions
Q. What are the established mechanisms of action of Ciclactate, and how can researchers validate these in experimental settings?
- Methodological Answer : Begin with a systematic review of preclinical studies to identify proposed mechanisms (e.g., receptor binding, enzymatic modulation). Use biochemical assays (e.g., ELISA, Western blot) to quantify target interactions. Validate findings by replicating experiments under controlled conditions and comparing results to existing literature .
Q. How should researchers design a reproducible experimental protocol for evaluating this compound’s efficacy?
- Methodological Answer : Define clear variables (e.g., dosage, administration route) and controls (positive/negative). Use randomized block designs to minimize bias. Ensure statistical power by calculating sample sizes a priori. Document all steps in detail, including equipment specifications and environmental conditions, to enable replication .
Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacological effects?
- Methodological Answer : For in vitro studies, use cell lines (e.g., HepG2 for hepatotoxicity) with validated response profiles. For in vivo models, select species with metabolic pathways analogous to humans (e.g., rodents). Include sham groups and validate models against literature precedents to ensure relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?
- Methodological Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., dosage, sample demographics). Re-analyze raw data using standardized metrics (e.g., AUC, Cmax). Validate methodologies (e.g., HPLC vs. LC-MS) and assess batch-to-batch variability in test compounds .
Q. What computational strategies can predict this compound’s interactions with novel biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen potential targets. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Cross-reference results with transcriptomic or proteomic datasets to identify pathways of interest .
Q. How can reaction conditions be optimized for synthesizing high-purity this compound derivatives?
- Methodological Answer : Use Design of Experiments (DOE) to test variables (e.g., temperature, catalyst concentration). Characterize products via NMR, HPLC, and mass spectrometry. Compare yields and purity metrics against literature benchmarks, and refine protocols iteratively .
Q. What methodologies are effective for identifying biomarkers linked to this compound’s therapeutic efficacy?
- Methodological Answer : Apply multi-omics approaches (e.g., metabolomics, proteomics) to treated vs. control cohorts. Use machine learning (e.g., LASSO regression) to isolate biomarker candidates. Validate findings in independent cohorts and correlate with clinical outcomes .
Q. How should analytical methods for this compound quantification be validated to meet regulatory standards?
- Methodological Answer : Follow ICH guidelines for parameters like linearity (R² ≥ 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery). Perform robustness testing under varied conditions (e.g., pH, temperature). Cross-validate results with orthogonal techniques (e.g., UV spectroscopy vs. mass spectrometry) .
Q. What experimental frameworks assess this compound’s long-term stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Apply the Arrhenius equation to extrapolate shelf life. Compare degradation products to pharmacopeial standards and validate with real-time stability data .
Methodological Notes
- Data Contradictions : Prioritize systematic reviews to contextualize conflicting results. Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables .
- Ethical Compliance : Obtain PI approval for novel protocols and ensure adherence to institutional review boards (IRBs) for in vivo studies .
- Reproducibility : Share raw data and protocols in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
